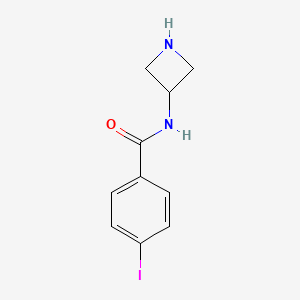
N-(azetidin-3-yl)-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(azetidin-3-yl)-4-iodobenzamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a benzamide moiety with an iodine atom at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-4-iodobenzamide typically involves the formation of the azetidine ring followed by its attachment to the benzamide moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring . The resulting azetidine derivative is then coupled with 4-iodobenzoyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to improve yield and purity.
化学反应分析
Types of Reactions
N-(azetidin-3-yl)-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the azetidine ring.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the azetidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzamides, while oxidation and reduction can produce different azetidine derivatives .
科学研究应用
N-(azetidin-3-yl)-4-iodobenzamide has several applications in scientific research:
作用机制
The mechanism of action of N-(azetidin-3-yl)-4-iodobenzamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
- N-(azetidin-3-yl)-4-bromobenzamide
- N-(azetidin-3-yl)-4-chlorobenzamide
- N-(azetidin-3-yl)-4-fluorobenzamide
Uniqueness
N-(azetidin-3-yl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its halogenated analogs . The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, making it a valuable compound for research and development .
生物活性
N-(azetidin-3-yl)-4-iodobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, making it a valuable scaffold in drug design. The presence of the iodine atom enhances its reactivity and biological interactions, which can be crucial for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator by binding to active or allosteric sites, thereby altering the catalytic activity or signaling pathways of these targets.
Biological Activities
Research has demonstrated that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Azetidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar azetidine scaffolds have exhibited cytotoxic effects against various human cancer cell lines, including breast and prostate cancers, with IC50 values ranging from 14.5 µM to 97.9 µM .
- Antimicrobial Properties : Some azetidine derivatives have been recognized for their antibacterial activity. They have been tested against resistant strains of bacteria, showing potential as antibiotic adjuvants .
- Antiviral Activity : Recent studies have indicated that azetidine derivatives can inhibit viral replication. For example, certain azetidinones demonstrated moderate inhibitory effects against human coronaviruses and influenza viruses .
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines.
- Results indicated significant inhibition of cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values around 30 µM.
-
Antimicrobial Testing :
- The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA).
- It showed enhanced efficacy when used in conjunction with oxacillin, suggesting a potential role as an antibiotic adjuvant.
- Antiviral Efficacy :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-(azetidin-3-yl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)10(14)13-9-5-12-6-9/h1-4,9,12H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUJVAOKAOQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














